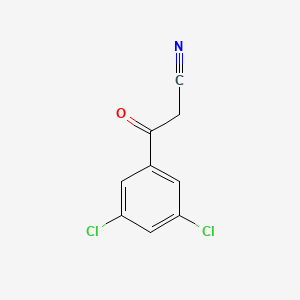

3-(3,5-Dichlorophenyl)-3-oxopropanenitrile

説明

Significance of β-Ketonitriles as Multifunctional Synthetic Intermediates

The strategic placement of the keto and nitrile groups allows for a diverse range of chemical reactions, making β-ketonitriles valuable building blocks in organic synthesis. nih.gov They can participate in cascade, domino, and sequential reactions, often facilitated by various catalysts, to generate a multitude of organic molecules, including cyclic hydrocarbons, aromatic compounds, and spirocycles. nih.gov

One of the most prominent applications of β-ketonitriles is in the synthesis of heterocyclic compounds. nih.govacs.org These intermediates are precursors to a wide variety of heterocycles, which are core structures in many pharmaceuticals and natural products. nih.gov For instance, β-ketonitriles can undergo condensation and cyclization reactions to form pyridines, pyrimidines, pyrazoles, chromenes, and quinolines. rsc.orgnih.gov The well-known Hantzsch pyridine (B92270) synthesis, for example, can utilize β-ketonitriles in condensation reactions with aldehydes or ketones. rsc.org Similarly, reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazoles. rsc.org

Table 1: Examples of Heterocyclic Scaffolds Synthesized from β-Ketonitriles

| Heterocyclic System | Reagents/Conditions | Reference |

|---|---|---|

| Pyridines | Condensation with aldehydes/ketones (Hantzsch synthesis) | rsc.org |

| Pyrimidines | Reaction with urea (B33335) or thiourea | rsc.org |

| Pyrazoles | Reaction with hydrazine derivatives | rsc.org |

| Pyrroles | Synthesis of functionalized 3-cyanopyrroles | rsc.org |

The scaffolds derived from β-ketonitriles are ubiquitous in medicinal chemistry, forming the basis for numerous therapeutic agents. thieme-connect.comresearchgate.net β-Ketonitriles and their derivatives have been investigated for a range of biological activities, including potential applications as anticancer, anti-inflammatory, antimalarial, and anti-HIV agents. rsc.org For example, a thiophene-substituted β-ketonitrile serves as a precursor to the antidepressant drug duloxetine. nih.gov The versatility of β-ketonitriles allows for the generation of large libraries of compounds for screening in drug discovery programs.

Overview of the Dichlorophenyl Moiety in Chemical Research

The dichlorophenyl group is a common structural motif in many chemical compounds, particularly those with biological activity. The position of the chlorine atoms on the phenyl ring can significantly influence the compound's physical, chemical, and biological properties. The 3,5-dichloro substitution pattern, as seen in 3-(3,5-dichlorophenyl)-3-oxopropanenitrile, is of particular interest.

The dichlorophenyl moiety is frequently incorporated into the structure of biologically active molecules across various therapeutic areas. researchgate.netbiomedpharmajournal.orgnih.gov For example, compounds containing a 2,4-dichlorophenyl group have been developed as potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors for the treatment of diabetes. nih.gov Similarly, a 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was identified as a potent inhibitor of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. mdpi.com The presence of chlorine atoms can enhance properties such as metabolic stability and membrane permeability.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. gardp.orgdrugdesign.orgmonash.edu The dichlorophenyl group is often a key area of modification in SAR studies. rsc.org The position and number of chlorine atoms can drastically alter a molecule's interaction with its biological target. nih.gov For instance, in the development of furin inhibitors, the 3,5-dichlorophenyl moiety was found to insert into a newly formed binding pocket, inducing a significant conformational change in the enzyme. nih.gov This highlights how the specific substitution pattern of the dichlorophenyl group can be critical for achieving desired biological effects.

While specific research on this compound is not extensively detailed in publicly available literature, its chemical structure suggests significant potential. As a β-ketonitrile, it is poised to be a versatile synthetic intermediate for the construction of diverse and complex molecules, particularly heterocyclic compounds. The incorporation of the 3,5-dichlorophenyl moiety introduces a structural element frequently associated with biological activity and a key point for modification in drug discovery efforts. Future research into the reactivity and biological evaluation of this compound could unveil novel applications in both synthetic and medicinal chemistry.

Structure

3D Structure

特性

IUPAC Name |

3-(3,5-dichlorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKMSEMFAARJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374150 | |

| Record name | 3-(3,5-dichlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69316-09-2 | |

| Record name | 3-(3,5-dichlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-dichlorophenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 3,5 Dichlorophenyl 3 Oxopropanenitrile

General Strategies for β-Ketonitrile Synthesis

Several core strategies have been established for the synthesis of β-ketonitriles, each with its own set of advantages and limitations. These methods primarily include the acylation of nitrile anions, electrophilic cyanation of ketone enolates, and transition-metal-catalyzed carbonylative coupling reactions. thieme-connect.com

Acylation of Nitrile Anions with Esters and Lactones

A long-standing and effective method for preparing β-ketonitriles involves the acylation of in situ-generated nitrile anions with esters or lactones. nih.gov This approach relies on the deprotonation of an alkyl nitrile to form a nucleophilic carbanion, which then attacks the carbonyl group of the ester or lactone.

The condensation of nitriles with esters is typically facilitated by a strong base. google.com Historically, bases such as sodium methoxide (B1231860), sodium ethoxide, and sodium amide have been employed for this purpose. nih.gov The choice of base is critical, as it must be strong enough to deprotonate the α-carbon of the nitrile without promoting undesirable side reactions. For instance, while sodium amide can be effective, it carries inherent risks and can sometimes lead to the formation of amidine side-products. nih.gov The reaction stoichiometry is also a key consideration, as two equivalents of the base and nitrile are often necessary to drive the reaction to completion, due to the product being more acidic than the starting nitrile. nih.gov

In the pursuit of more economical and scalable synthetic routes, inexpensive and readily available reagents are highly desirable. Potassium tert-butoxide (KOt-Bu) has been successfully utilized for the acylation of the acetonitrile (B52724) anion with both esters and lactones. nih.govnih.gov This method presents a greener and more cost-effective alternative to other strong bases. nih.gov The use of KOt-Bu in ethereal solvents has proven effective for producing a variety of β-ketonitriles. nih.govnih.gov

| Reagent | Role | Advantage |

| Potassium tert-butoxide (KOt-Bu) | Base | Inexpensive, readily available |

| Esters/Lactones | Acylating agent | Source of the keto group |

| Acetonitrile | Nitrile source | Provides the nitrile functionality |

The efficiency of base-mediated acylation reactions can be significantly enhanced by the use of catalytic additives. For instance, the addition of a catalytic amount of isopropanol (B130326) (IPA) or 18-crown-6 (B118740) has been shown to facilitate the reaction and minimize the formation of side products when using KOt-Bu. nih.govnih.gov While the precise mechanism is not fully elucidated, it is proposed that isopropanol may increase the dielectric constant of the solvent, thereby improving the solubility of the KOt-Bu base and the resulting potassium salt of the nitrile anion. nih.gov This increased solubility accelerates the generation of the nucleophilic nitrile anion and its subsequent reaction with the ester or lactone. nih.gov Alternatively, crown ethers like 18-crown-6 are known to enhance nucleophilic substitution rates by sequestering the metal cation, thus reducing ion-pairing and increasing the reactivity of the anion. nih.gov

| Additive | Proposed Function | Outcome |

| Isopropanol (IPA) | Increases solvent polarity, enhances solubility of base and nitrile salt | Accelerates reaction, reduces side products |

| 18-crown-6 | Sequesters potassium cation, reduces ion-pairing | Enhances nucleophilicity of the nitrile anion |

Electrophilic Cyanation of Ketone Enolates and β-Keto Carbonyl Compounds

An alternative approach to β-ketonitriles is the electrophilic cyanation of pre-formed ketone enolates or other β-keto carbonyl compounds. thieme-connect.com This strategy involves the reaction of a nucleophilic enolate with an electrophilic cyanating agent. A variety of cyanating reagents have been developed for this purpose.

Recent advancements have focused on the electrophilic cyanation of boron enolates, which has shown to be a highly efficient method with a broad substrate scope. bohrium.comnih.gov This protocol utilizes readily available cyanating reagents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and p-toluenesulfonyl cyanide (TsCN). bohrium.comnih.gov The use of boron enolates is crucial for the success of this reaction, as control experiments with silyl (B83357) and lithium enolates resulted in lower yields. bohrium.com This method is advantageous as it can be applied to various types of ketones and is even capable of synthesizing β-ketonitriles that contain a quaternary α-carbon center. bohrium.comnih.gov

Transition-Metal-Catalyzed Carbonylative Coupling Reactions

Transition-metal catalysis offers another powerful avenue for the synthesis of β-ketonitriles. thieme-connect.com These methods often involve the coupling of an organic halide, a carbon monoxide source, and a nitrile-containing component. Both palladium and nickel-based catalytic systems have been explored for these transformations. researchgate.net Nickel-catalyzed carbonylative coupling reactions, in particular, have been developed for the reaction of α-bromonitriles with alkylzinc reagents in the presence of carbon monoxide to produce β-ketonitriles in good yields. researchgate.net This approach is notable for its tolerance of various functional groups. researchgate.net Furthermore, palladium-catalyzed carbonylative α-arylation of nitriles with aryl halides and carbon monoxide represents a significant advancement, allowing for the selective formation of α-disubstituted β-ketonitriles. acsgcipr.org

N-Heterocyclic Carbene (NHC)-Catalyzed Radical Coupling

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts, capable of mediating a variety of chemical transformations under mild conditions. One such application is in radical coupling reactions for the formation of β-ketonitriles.

A notable NHC-catalyzed method involves the radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN). This approach provides an efficient pathway to β-ketonitriles that contain a quaternary carbon center. The reaction is versatile, accommodating a wide range of substrates and tolerating various functional groups, with reported yields often being very high.

The general mechanism of this reaction involves the generation of a Breslow intermediate from the NHC and an aldehyde. This intermediate then participates in a single-electron transfer (SET) process with radicals derived from AIBN, leading to a radical-radical coupling that forms the desired β-ketonitrile product.

A key advantage of NHC-catalyzed radical coupling is that it proceeds under metal-free conditions, which is environmentally and economically beneficial. The reactions are typically carried out under mild thermal conditions, avoiding the need for harsh reagents or extreme temperatures. This methodology represents a practical and eco-friendly alternative to traditional methods for synthesizing β-ketonitriles.

Specific Synthesis Routes for 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile

The synthesis of the target molecule, this compound, involves the strategic formation of its core components: the 3,5-dichlorophenyl ring and the 3-oxopropanenitrile (B1221605) moiety.

The 3,5-dichlorophenyl substructure is a common motif in various chemical entities. A common precursor for this group is 3,5-dichlorobenzoic acid. This acid can be synthesized through methods such as the chlorination of benzonitrile (B105546) followed by hydrolysis. Another approach involves the oxidation of 3,5-dichlorotoluene. Once 3,5-dichlorobenzoic acid is obtained, it can be converted to the more reactive 3,5-dichlorobenzoyl chloride. chemicalbook.comchemicalbook.comprepchem.com This conversion is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.comchemicalbook.comprepchem.com

| Starting Material | Reagent(s) | Product |

| 3,5-Dichlorobenzoic acid | Thionyl chloride, Pyridine (B92270) | 3,5-Dichlorobenzoyl chloride |

| 3,5-Dichlorobenzoic acid | Oxalyl chloride, DMF, DCM | 3,5-Dichlorobenzoyl chloride |

| 3,5-Dimethylbenzoic acid | Thionyl chloride | 3,5-Dichlorobenzoyl chloride |

This table presents various methods for the synthesis of 3,5-Dichlorobenzoyl chloride.

With 3,5-dichlorobenzoyl chloride as a key intermediate, the 3-oxopropanenitrile moiety can be introduced. A classic and effective method for this transformation is the Claisen condensation. organic-chemistry.orgwikipedia.orgnumberanalytics.commasterorganicchemistry.comlibretexts.org In this reaction, an ester enolate or a related nucleophile reacts with an acyl compound. For the synthesis of a β-ketonitrile, the reaction would involve the condensation of 3,5-dichlorobenzoyl chloride with a nitrile-containing nucleophile, such as the enolate of acetonitrile.

The reaction is typically carried out in the presence of a strong base, which deprotonates the α-carbon of the nitrile to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 3,5-dichlorobenzoyl chloride. Subsequent loss of the chloride leaving group yields the final product, this compound. The use of a strong, non-nucleophilic base is crucial to prevent side reactions with the acyl chloride.

Green Chemistry Approaches in Nitrile Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nitriles to develop more sustainable and environmentally friendly processes.

Biocatalysis offers a mild and highly selective alternative to traditional chemical methods. csir.co.zajournals.co.zanih.govmdpi.comchemistryviews.orgnih.gov Enzymes such as nitrilases and aldoxime dehydratases are utilized for nitrile synthesis. nih.govmdpi.comnih.gov Aldoxime dehydratases, for example, can convert aldoximes to nitriles under gentle, cyanide-free conditions. mdpi.comnih.gov These enzymatic methods often operate in aqueous media at ambient temperature and pressure, significantly reducing the environmental impact. csir.co.zajournals.co.za

Photocatalysis represents another green approach, using visible light to drive chemical reactions. researchgate.net Metal-free photocatalytic systems have been developed for the synthesis of aromatic nitriles from C(sp³)-H bonds, offering a sustainable alternative to conventional methods that often rely on heavy metals. researchgate.net

Electrochemical synthesis is also gaining traction as a green method for nitrile production. acs.orgchemrxiv.org This technique uses electricity to drive chemical transformations, often with high efficiency and selectivity. Electrosynthesis can be employed for the oxidation of primary amines to nitriles, providing a clean and controlled synthetic route. acs.org

| Green Chemistry Approach | Key Features | Example Application |

| Biocatalysis | Mild reaction conditions, high selectivity, aqueous media, cyanide-free. csir.co.zajournals.co.zanih.govmdpi.comchemistryviews.orgnih.gov | Synthesis of chiral nitriles using aldoxime dehydratases. mdpi.comnih.gov |

| Photocatalysis | Use of visible light, metal-free catalysts, sustainable energy source. researchgate.net | Conversion of methylarenes to aryl nitriles. researchgate.net |

| Electrochemical Synthesis | Use of electricity, high efficiency and selectivity, clean reactions. acs.orgchemrxiv.org | Oxidation of primary amines to nitriles. acs.org |

This table summarizes key green chemistry approaches in nitrile synthesis.

Sustainable Alternatives for Industrial Processes

Traditional industrial methods for nitrile production, such as ammoxidation or the use of highly toxic cyanides (e.g., hydrogen cyanide, sodium cyanide), present significant environmental and safety challenges. nih.govnih.govsemanticscholar.org The quest for sustainable alternatives is driven by the principles of green chemistry, which aim to reduce waste, save energy, and avoid toxic substances. nih.govnumberanalytics.com Modern approaches are shifting towards cyanide-free routes that operate under mild conditions, often using water as a solvent. nih.govsemanticscholar.orgproquest.com Key among these are biocatalytic platforms and electrosynthesis, which offer pathways to nitriles with higher atom economy and a reduced environmental footprint. nih.govacs.org These emerging technologies hold the potential to replace conventional syntheses that have been commercially established but are now being re-evaluated for their long-term sustainability. nih.gov

Biocatalytic Platforms (e.g., Aldoxime Dehydratases)

Biocatalysis has emerged as a powerful and sustainable alternative for nitrile synthesis, with aldoxime dehydratases (Oxds) being a focal point of research. nih.govnih.gov These enzymes offer a cyanide-free pathway by catalyzing the dehydration of aldoximes directly to the corresponding nitriles under exceptionally mild conditions, typically at moderate temperatures in aqueous media. semanticscholar.orgresearchgate.netnih.gov The aldoxime substrates are readily accessible through the condensation of aldehydes with hydroxylamine (B1172632), a cheap bulk chemical. semanticscholar.org

Aldoxime dehydratases exhibit a broad substrate tolerance, accepting a wide range of aliphatic, aromatic, and arylaliphatic aldoximes. nih.govresearchgate.net This versatility makes the enzymatic route a promising platform technology for producing diverse nitrile compounds. researchgate.net Research has demonstrated the industrial viability of this approach, with some processes achieving very high substrate loadings (over 1 kg L⁻¹) and high productivity, using either isolated enzymes or, more commonly, whole-cell biocatalysts. nih.govproquest.comnih.gov The use of whole cells can protect the enzyme and simplify the process. researchgate.net This biocatalytic method represents a significant step forward in developing environmentally benign processes for nitrile production. chemistryviews.org

| Feature | Description | Advantage | Reference |

|---|---|---|---|

| Reaction Type | Enzymatic dehydration of aldoximes | Direct conversion to nitriles in a single step. | researchgate.net |

| Key Reagent | Aldoxime dehydratase (Oxd) enzyme | Avoids the use of highly toxic cyanide reagents. | nih.govnih.gov |

| Reaction Conditions | Mild temperatures (e.g., 30°C) and ambient pressure in aqueous systems. | Energy efficient, enhanced safety, and environmentally friendly. | nih.govsemanticscholar.org |

| Substrate Scope | Accepts a broad range of aliphatic and aromatic aldoximes. | High versatility for synthesizing a wide variety of nitriles. | nih.govresearchgate.net |

| Industrial Potential | Demonstrated with high substrate loadings (>1 kg L⁻¹) and can be used in various media, including solvent-free conditions. | Scalable and economically viable for bulk and fine chemical production. | nih.govproquest.comnih.gov |

Electrosynthesis Methods

Electrosynthesis, or electro-organic synthesis, utilizes electrical energy to drive chemical reactions, offering a green and highly controllable alternative to conventional reagent-based chemistry. acs.orggre.ac.uk By avoiding stoichiometric oxidants or reductants, electrosynthesis can significantly reduce waste generation. The synthesis of nitriles via electrochemical methods has been demonstrated from a variety of starting materials, including primary amines, alcohols, and oximes. acs.org

The core of electrosynthesis involves direct electron transfer between an electrode and a substrate, generating reactive intermediates like radical cations or anions. gre.ac.uk For instance, primary amines can be electrochemically oxidized to form nitriles. acs.org The efficiency and selectivity of these reactions can be finely tuned by modifying parameters such as the electrode material, applied potential, and solvent system. acs.orguantwerpen.be Recent advancements have focused on developing novel electrode materials, including metal-organic frameworks (MOFs), to improve the efficiency and substrate scope of nitrile electrosynthesis. acs.org This method represents a promising frontier for producing nitriles in a more sustainable and efficient manner. acs.org

| Starting Material | General Transformation | Key Advantage | Reference |

|---|---|---|---|

| Primary Alcohols and Ammonia | Electro-oxidative coupling on a catalyst (e.g., Ni). | Utilizes readily available starting materials. | chemrxiv.org |

| Primary Amines | Direct oxidation at an anode. | Direct conversion without the need for intermediate steps. | acs.org |

| Carboxylic Acids | Paired electrolysis for decarboxylative cyanation. | Offers a route from another abundant functional group. | acs.org |

| Alkenes | Electrocatalytic three-component acylcyanation or aminocyanation. | Allows for the synthesis of complex, functionalized nitriles. | organic-chemistry.org |

Metal-Free and Cyanide-Free Methodologies

The development of synthetic routes that eliminate both toxic cyanides and heavy metal catalysts is a primary goal in modern organic chemistry. Biocatalytic methods using aldoxime dehydratases are a leading example of a process that is inherently both metal-free and cyanide-free. nih.govchemistryviews.org

Beyond biocatalysis, several chemical strategies have been developed. One approach involves the use of "cyanide-free" cyanation reagents, which act as safe sources of the cyano group. numberanalytics.com For example, p-toluenesulfonylmethyl isocyanide (TosMIC) can convert ketones into nitriles via the van Leusen reaction, a process that has been successfully adapted to continuous flow chemistry for improved safety and efficiency. rsc.org Other research has focused on developing "latent" cyanide transfer agents, such as N-hydroxy-2-oxopropanimidoyl chloride, which can be used to synthesize cyanamides and thiocyanates without employing toxic cyanogen (B1215507) halides. chemistryviews.orgrsc.org

Furthermore, transition-metal-free reactions are being explored for the synthesis of β-ketonitriles, the structural class of this compound. One such method involves the reaction of amides with acetonitrile to directly form the β-ketonitrile structure, providing a direct and clean synthetic route. rsc.org These methodologies collectively contribute to a safer and more sustainable toolkit for nitrile synthesis. researchgate.net

Utilization of Biomass-Derived Feedstocks

The transition from a petrochemical-based economy to one founded on renewable resources is a central pillar of sustainability. Biomass, including materials like cellulose, lignin, and terpenes, serves as a rich source of platform chemicals that can be converted into high-value products. researchgate.netrsc.org The synthesis of nitriles from biomass-derived feedstocks is an active area of research aimed at creating greener value chains. lidsen.com

Direct conversion methods have been developed to produce simple nitriles like acetonitrile from raw biomass through processes such as catalytic fast pyrolysis in the presence of ammonia. rsc.org More complex nitriles can be synthesized from biomass-derived platform molecules like aldehydes and ketones. researchgate.netlidsen.com For example, a one-pot reaction using triphosgene (B27547) can efficiently convert various functionalized aldehydes and ketones obtained from biomass into their corresponding nitriles and amides under mild conditions. researchgate.netlidsen.com While the direct synthesis of a specialized molecule like this compound from biomass is complex, the foundational chemical building blocks for its synthesis could potentially be sourced from renewable feedstocks in the future, further enhancing the sustainability of its production. nih.gov

Chemical Reactivity and Functional Group Transformations of 3 3,5 Dichlorophenyl 3 Oxopropanenitrile

Reactivity of the β-Ketonitrile Moiety

The reactivity of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile is largely dictated by the β-ketonitrile group, which consists of a ketone and a nitrile separated by a methylene (B1212753) (-CH2-) group. The protons on this α-carbon are acidic due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups, leading to the formation of a stabilized carbanion. This acidity is the foundation for the compound's tautomeric nature. libretexts.org

Tautomers are constitutional isomers that readily interconvert, often through the relocation of a hydrogen atom. wikipedia.org For β-ketonitriles like this compound, two primary tautomeric equilibria are considered: keto-enol and nitrile-ketenimine.

Keto-Enol Tautomerism : This is a common phenomenon in compounds containing a carbonyl group with an α-hydrogen. libretexts.org The keto form, this compound, can exist in equilibrium with its enol tautomer. In this equilibrium, a proton migrates from the α-carbon to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-carbon double bond. masterorganicchemistry.com The interconversion can be catalyzed by either acid or base. libretexts.org For simple ketones, the equilibrium heavily favors the keto form, but for 1,3-dicarbonyl compounds, the enol form can be significantly stabilized by conjugation and intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com

Nitrile-Ketenimine Tautomerism : A second equilibrium can exist involving the nitrile group. In this case, a proton from the α-carbon migrates to the nitrile nitrogen, forming a ketenimine structure, which contains a C=C=N cumulative double bond system. The presence and concentration of the ketenimine tautomer can be difficult to detect using methods like NMR spectroscopy due to its typically low proportion in the equilibrium mixture. researchgate.net However, its existence in the gas phase for some β-ketonitriles has been demonstrated through techniques such as mass spectrometry. researchgate.net

The tautomeric forms of this compound are summarized in the table below.

| Tautomer Name | Structural Feature | General Structure |

| Keto-nitrile | Carbonyl group and Nitrile group | R-CO-CH₂-C≡N |

| Enol-nitrile | Hydroxyl group, C=C double bond, and Nitrile group | R-C(OH)=CH-C≡N |

| Keto-ketenimine | Carbonyl group and Ketenimine group | R-CO-CH=C=NH |

The position of the tautomeric equilibrium is sensitive to electronic and steric effects of substituents, as well as the polarity of the solvent. researchgate.netunlp.edu.arrsc.org

Electronic Effects : The 3,5-dichlorophenyl group attached to the carbonyl carbon of the molecule exerts a significant electronic influence. The chlorine atoms are electron-withdrawing through induction, which can affect the acidity of the α-protons and the stability of the different tautomers. For β-dicarbonyl compounds, electron-withdrawing substituents can favor the keto form. mdpi.com The relative stability of the tautomers is a balance between factors like conjugation, hydrogen bonding, and dipole moments. masterorganicchemistry.comunlp.edu.ar

Solvent Effects : The polarity of the solvent plays a critical role in determining the predominant tautomeric form. unlp.edu.ar Polar solvents can stabilize the tautomer with the larger dipole moment. unlp.edu.ar Studies on various β-ketonitriles have shown that the keto-enol equilibrium shifts depending on the solvent used, with the enol form often being more favored in nonpolar solvents where intramolecular hydrogen bonding is more significant, and the keto form being favored in polar, hydrogen-bond-accepting solvents that can disrupt the internal hydrogen bond of the enol. researchgate.net

Transformations of the Nitrile Functional Group

The cyano (-C≡N) group is a versatile functional group that can be converted into several other important functionalities, including amines, carboxylic acids, and alcohols. researchgate.netwikipedia.org

The nitrile group can be reduced to a primary amine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. wikipedia.orglibretexts.org In the case of this compound, this reaction would also likely reduce the ketone group to a secondary alcohol.

Reaction : R-C≡N → R-CH₂-NH₂

Product : The reduction of this compound would yield 3-amino-1-(3,5-dichlorophenyl)propan-1-ol.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring heat. libretexts.orgchemistrysteps.com The reaction proceeds via an amide intermediate. chemistrysteps.com

Acid Hydrolysis : The nitrile is heated with an aqueous acid (e.g., HCl or H₂SO₄). libretexts.org The nitrogen atom is protonated, making the carbon atom more susceptible to nucleophilic attack by water.

Alkaline Hydrolysis : The nitrile is heated with an aqueous base (e.g., NaOH). The hydroxide (B78521) ion acts as a nucleophile, attacking the carbon of the nitrile group. chemistrysteps.com This initially forms the salt of the carboxylic acid, which must then be acidified to yield the final product. libretexts.org

Reaction : R-C≡N → R-COOH

Product : The hydrolysis of this compound would produce 3-(3,5-dichlorophenyl)-3-oxopropanoic acid.

The term "reductive hydrolysis" does not refer to a single, standard named reaction but rather a sequence of transformations. A plausible pathway to convert the β-ketonitrile to a diol involves two key steps: first, the hydrolysis of the nitrile group to a carboxylic acid, and second, the reduction of both the resulting carboxylic acid and the original ketone group.

Hydrolysis : As described above, the nitrile is first hydrolyzed to give 3-(3,5-dichlorophenyl)-3-oxopropanoic acid.

Reduction : The resulting β-ketoacid is then treated with a strong reducing agent, such as LiAlH₄, which can reduce both carboxylic acids and ketones to alcohols. wikipedia.org

Final Product : This sequence of reactions would transform this compound into 1-(3,5-dichlorophenyl)propane-1,3-diol.

The table below summarizes the transformations of the nitrile group.

| Transformation | Reagents | Intermediate (if applicable) | Final Product |

| Conversion to Amine | 1. LiAlH₄2. H₂O | Imine anion | 3-Amino-1-(3,5-dichlorophenyl)propan-1-ol |

| Hydrolysis to Carboxylic Acid | H₃O⁺, heat OR1. NaOH, heat2. H₃O⁺ | Amide | 3-(3,5-Dichlorophenyl)-3-oxopropanoic acid |

| Reductive Hydrolysis to Alcohol | 1. H₃O⁺, heat2. LiAlH₄, then H₂O | β-Ketoacid | 1-(3,5-Dichlorophenyl)propane-1,3-diol |

Formation of Other Nitrogen and Oxygen Functional Groups

The nitrile functionality of this compound is a key site for transformations that introduce new nitrogen and oxygen-containing functional groups. These reactions are fundamental in leveraging this compound as a building block for more complex molecules, particularly various heterocyclic systems.

One of the most common transformations of the nitrile group is its hydrolysis, which can lead to either an amide or a carboxylic acid depending on the reaction conditions. Under acidic or basic conditions, the carbon-nitrogen triple bond is cleaved. For instance, heating the nitrile in the presence of a dilute acid like hydrochloric acid results in the formation of the corresponding carboxylic acid. researchgate.net Conversely, alkaline hydrolysis, typically carried out by heating with a solution of sodium hydroxide, initially yields the salt of the carboxylic acid, which can then be acidified to produce the free carboxylic acid. researchgate.net

Reduction of the nitrile group offers a direct route to primary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) can effectively reduce the carbon-nitrogen triple bond to a carbon-nitrogen single bond, yielding a primary amine. reddit.com

Furthermore, the nitrile group in β-ketonitriles like this compound is an excellent precursor for the synthesis of various heterocyclic compounds. rsc.org For example, condensation reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazoles. rsc.org Similarly, reactions with other bifunctional reagents can yield pyridines and pyrimidines. rsc.org These cyclization reactions often proceed through the formation of a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine (B92270) product, a process exemplified by the Hantzsch synthesis. rsc.org

The following table summarizes some of the key transformations of the nitrile group in this compound:

| Reagent(s) | Product Functional Group |

| H₃O⁺, heat | Carboxylic Acid |

| 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic Acid |

| LiAlH₄, then H₂O | Primary Amine |

| Hydrazine derivatives | Pyrazole (B372694) ring |

Computational Studies of Nitrile Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the electronic structure and reactivity of molecules like this compound. While specific computational studies on this exact molecule are not widely available, research on structurally similar compounds, such as 3,5-dichlorobenzonitrile (B1202942), can offer a predictive understanding of its nitrile group's reactivity.

DFT calculations on 3,5-dichlorobenzonitrile have been used to analyze its vibrational spectra (FT-IR and FT-Raman) and to assign the observed fundamental bands. nih.gov Such studies involve optimizing the molecular geometry and calculating theoretical vibrational frequencies. The reliability of these calculations is often enhanced by scaling the theoretical wavenumbers to correct for overestimations. nih.gov Potential Energy Distributions (PEDs) are also calculated to characterize the normal modes of vibration, which is crucial for accurate band assignments. nih.gov

The electronic properties of the nitrile group are significantly influenced by the substituents on the aromatic ring. The two chlorine atoms in the meta positions of the phenyl ring in this compound are electron-withdrawing, which affects the electron density distribution across the entire molecule, including the nitrile group. This electron-withdrawing effect can enhance the electrophilic character of the nitrile carbon, making it more susceptible to nucleophilic attack.

Molecular orbital analyses, including the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are also key components of these computational studies. The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov In molecules with dichlorophenyl groups, the electronic structure and reactivity can be further probed using techniques like Quantum Theory of Atoms in Molecules (QTAIM) to analyze non-covalent interactions. nih.govresearchgate.net

The following table outlines some of the computational methods and parameters used to study the reactivity of related nitrile-containing compounds:

| Computational Method | Parameter Studied | Significance |

| DFT (B3LYP, B3PW91) | Molecular geometry, vibrational frequencies | Predicts structural and spectroscopic properties |

| MP2 | Electronic structure | Provides a higher level of theory for electronic properties |

| PED analysis | Normal modes of vibration | Aids in the assignment of spectroscopic bands |

| HOMO-LUMO analysis | Energy gap | Indicates chemical reactivity |

| QTAIM | Non-covalent interactions | Elucidates intermolecular and intramolecular forces |

Reactivity of the Ketone Functional Group

The ketone functional group in this compound is a central point of reactivity, participating in a variety of chemical transformations. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. The adjacent electron-withdrawing 3,5-dichlorophenyl group is expected to further enhance this electrophilicity.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of the ketone group. A wide range of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.

A classic example of a nucleophilic addition reaction is the Grignard reaction. mnstate.educerritos.edu Organomagnesium halides (Grignard reagents), such as methylmagnesium bromide or phenylmagnesium bromide, can add to the ketone, forming a new carbon-carbon bond. mnstate.educerritos.edu Subsequent acidic workup protonates the resulting alkoxide to produce a tertiary alcohol. mnstate.educerritos.edu

The general scheme for a Grignard reaction with this compound is as follows:

Addition of Grignard Reagent: The Grignard reagent (R-MgX) attacks the carbonyl carbon.

Formation of Alkoxide: A magnesium alkoxide intermediate is formed.

Protonation: Acidic workup (e.g., with H₃O⁺) protonates the alkoxide to yield the tertiary alcohol.

Oxidation and Reduction Reactions

The ketone group can undergo both oxidation and reduction, leading to different functional groups.

Reduction:

The ketone can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). reddit.com Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce the nitrile group under standard conditions. reddit.com The reduction of a ketone with NaBH₄ generally proceeds via the transfer of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Oxidation:

While the oxidation of ketones is generally more challenging than that of aldehydes, certain reactions can achieve this transformation. The Baeyer-Villiger oxidation is a notable example, where a ketone is converted into an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org In this reaction, an oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.org

The following table summarizes the oxidation and reduction reactions of the ketone group:

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Oxidation (Baeyer-Villiger) | m-CPBA | Ester |

Condensation Reactions

The ketone group, along with the adjacent active methylene group, makes this compound a valuable substrate for various condensation reactions, which are instrumental in the synthesis of complex molecules, particularly heterocycles.

Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst. wikipedia.orgsphinxsai.com In the case of this compound, the active methylene group can react with aldehydes or other ketones. The reaction typically proceeds via a nucleophilic addition followed by a dehydration step to form a new carbon-carbon double bond. wikipedia.org

Gewald Reaction:

The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction mechanism is thought to begin with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide (like dimethylformamide) and phosphorus oxychloride. wikipedia.orgorganic-chemistry.org While this reaction is primarily used for formylation, the Vilsmeier reagent can also react with active methylene compounds, such as β-ketonitriles, to yield various products, including β-chloro-α,β-unsaturated aldehydes.

Deacylative Halogenation

Deacylative halogenation is a transformation that converts a methyl ketone into an alkyl halide. organic-chemistry.orgnih.gov This reaction offers a strategic way to convert a stable ketone functional group into a more versatile alkyl halide. The process typically involves the formation of a prearomatic intermediate which then undergoes carbon-carbon bond cleavage to generate an alkyl radical. organic-chemistry.org This radical is subsequently trapped by a halogen atom transfer reagent to yield the corresponding alkyl halide. organic-chemistry.org While this reaction is generally applied to methyl ketones, its applicability to other ketones, including the one in this compound, would depend on the specific reaction conditions and the stability of the intermediates formed.

Cyclization Reactions and Heterocycle Formation from β-Ketonitriles

The dual functionality of β-ketonitriles makes them ideal substrates for cyclization reactions to form a variety of heterocycles. The active methylene group can be readily deprotonated to act as a nucleophile, while the ketone and nitrile groups can act as electrophiles, often participating in condensation and cycloaddition reactions.

Pyrazoles: The synthesis of pyrazoles from 3-aryl-3-oxopropanenitriles is a well-established transformation. The reaction proceeds through the condensation of the β-ketonitrile with hydrazine or its derivatives. For instance, the reaction of 3-oxo-3-arylpropanenitriles with hydrazine hydrate (B1144303) can lead to the formation of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles. nih.gov A similar reaction of 3-(diaryl-pyridyl)-3-oxopropanenitriles with phenylhydrazine (B124118) has been shown to yield the corresponding pyridyl aminopyrazoles. nih.gov This general pathway involves the initial reaction of hydrazine with the ketone carbonyl, followed by intramolecular cyclization involving the nitrile group to form the pyrazole ring.

Isoxazoles: Analogous to pyrazole synthesis, isoxazoles can be formed by reacting β-ketonitriles with hydroxylamine (B1172632). The reaction of 3-(diaryl-pyridyl)-3-oxopropanenitriles with hydroxylamine hydrochloride yields the corresponding aminoisoxazole derivatives. nih.gov Depending on the reaction conditions and the precise structure of the ketonitrile, the cyclization can result in either 3-aminoisoxazoles or 5-aminoisoxazoles. nih.govmdpi.com The regioselectivity is influenced by which nitrogen nucleophile (from hydroxylamine) attacks the carbonyl carbon and which attacks the nitrile carbon during the cyclization step.

Pyridones: A direct method for synthesizing highly substituted 2-pyridones involves the cyclization of β-ketonitriles with ketones in the presence of polyphosphoric acid (PPA). acs.orgacs.org This reaction represents an aromatic-type cyclization where PPA facilitates the condensation between the active methylene group of the ketonitrile and the carbonyl of the ketone, followed by ring closure and dehydration to form the stable 2-pyridone ring system. acs.org This method is particularly effective for creating pyridones with extensive substitution patterns. acs.org

Imidazoles: While β-ketonitriles are versatile precursors, their direct conversion into the imidazole (B134444) ring is not a commonly reported synthetic strategy in the surveyed literature. General syntheses of imidazoles typically involve the condensation of 1,2-dicarbonyl compounds with aldehydes and ammonia, or the reaction of α-haloketones with amidines, rather than starting from β-ketonitrile scaffolds. wjpsonline.combaranlab.org

Table 1: Synthesis of N-Heterocycles from β-Ketonitrile Precursors

| Heterocycle | Reagent(s) | General Product |

|---|---|---|

| Pyrazole | Hydrazine Hydrate | 3-Amino-5-aryl-pyrazole |

| Isoxazole | Hydroxylamine | 3-Amino- or 5-Amino-isoxazole |

Based on the available search data, specific methodologies for the synthesis of dihydropyrans and dihydrothiopyrans directly from this compound or related β-ketonitriles have not been detailed.

Chromenes: β-Ketonitriles are effective precursors for the synthesis of various substituted chromenes. rsc.org For example, 2-amino-4-aryl-4H-chromenes can be produced through the reaction of β-ketonitriles with ortho-hydroxyl-substituted p-quinone methides via a 1,6-conjugate addition/annulation/tautomerization cascade. rsc.org Furthermore, functionalized 2-aryl-4H-chromenes have been synthesized from β-ketonitriles and propargylamines in the presence of an iron(III) chloride catalyst. rsc.org

Quinolines: A synthetic route to quinolines can be achieved as an extension of pyridone synthesis. The reaction product formed from the cyclization of a β-ketonitrile (specifically, benzoylacetonitrile) with a cyclic ketone like cyclohexanone (B45756) can be subsequently dehydrogenated to yield a quinoline (B57606) derivative. acs.org This two-step process first builds the fused pyridone ring, which is then aromatized to the quinoline system.

Thiophenes: The Gewald aminothiophene synthesis is a powerful method for constructing polysubstituted thiophenes, and β-ketonitriles are suitable substrates for this reaction. researchgate.net The Gewald reaction involves the condensation of a carbonyl compound with a compound containing an activated methylene group adjacent to a nitrile (such as a β-ketonitrile), in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org The this compound molecule itself contains the requisite ketone and active methylene-nitrile functions, allowing it to participate in this reaction to form highly substituted 2-aminothiophenes. researchgate.net

Thiazolines and Thiadiazoles: Specific synthetic pathways for the formation of thiazolines and thiadiazoles starting from this compound were not identified in the reviewed literature.

Table 2: Synthesis of O- and S-Heterocycles from β-Ketonitrile Precursors

| Heterocycle | Reagent(s)/Reaction | General Product |

|---|---|---|

| Chromene | ortho-Hydroxyl p-Quinone Methide | 2-Amino-4-aryl-4H-chromene |

| Quinoline | Cyclic Ketone, then Dehydrogenation | Substituted Quinoline |

The surveyed literature on the synthesis of tetrahydropyrido[2,3-d]pyrimidines indicates that common synthetic strategies involve multicomponent reactions, typically using precursors such as 6-aminouracil, various aldehydes, and malononitrile. A direct synthetic route originating from 3-aryl-3-oxopropanenitriles is not a prominently described method.

Established synthetic routes to nicotinonitrile (pyridine-3-carbonitrile) derivatives often involve the reaction of enones with reagents like ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate. The literature does not prominently feature a direct pathway for the synthesis of nicotinonitriles starting from 3-aryl-3-oxopropanenitriles.

Reactions involving the Dichlorophenyl Moiety

The presence of two chlorine atoms and a meta-directing oxopropanenitrile group significantly influences the chemical behavior of the aromatic ring, making it susceptible to certain types of reactions while being resistant to others.

Substitution reactions on the 3,5-dichlorophenyl ring are challenging due to the deactivating nature of the chloro substituents. However, under specific conditions, nucleophilic aromatic substitution (SNAr) is the most probable substitution pathway.

The strong electron-withdrawing character of the 3-oxopropanenitrile (B1221605) group, combined with the two chlorine atoms, activates the ring towards nucleophilic attack. The chlorine atoms can act as leaving groups in an SNAr mechanism. Nucleophiles would preferentially attack the positions ortho and para to the activating group. In the case of this compound, the carbons bearing the chlorine atoms are meta to the oxopropanenitrile group. While activation is strongest at the ortho and para positions, the presence of good leaving groups (the chlorine atoms) at the meta positions allows for the possibility of SNAr reactions, albeit likely requiring forcing conditions such as high temperatures, strong nucleophiles, and potentially the use of a strong base.

Common nucleophiles that could potentially displace one or both chlorine atoms include alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide (B1231860) in a polar aprotic solvent at elevated temperatures could lead to the substitution of a chlorine atom with a methoxy (B1213986) group. Similarly, reaction with an amine, such as piperidine (B6355638) or morpholine, could result in the formation of an aminophenyl derivative. The second substitution would be more difficult than the first due to the introduction of an electron-donating group, which deactivates the ring towards further nucleophilic attack.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product |

|---|---|

| Sodium methoxide | 3-(3-Chloro-5-methoxyphenyl)-3-oxopropanenitrile |

| Piperidine | 3-(3-Chloro-5-(piperidin-1-yl)phenyl)-3-oxopropanenitrile |

Note: The reactions presented in this table are predictive and based on established principles of nucleophilic aromatic substitution. Specific reaction conditions would require experimental optimization.

Aromatic functionalization of the 3,5-dichlorophenyl moiety can also be explored through metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Aryl chlorides are generally less reactive than aryl bromides or iodides in palladium-catalyzed cross-coupling reactions. However, the use of specialized ligands and reaction conditions can facilitate these transformations. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination could potentially be employed to functionalize the dichlorophenyl ring.

In a Suzuki coupling , one of the chlorine atoms could be replaced by an aryl, heteroaryl, or vinyl group by reacting this compound with a boronic acid in the presence of a palladium catalyst and a base. The choice of a bulky, electron-rich phosphine (B1218219) ligand would be crucial for the oxidative addition of the palladium catalyst to the C-Cl bond.

The Heck reaction would involve the palladium-catalyzed coupling of the dichlorophenyl group with an alkene, leading to the formation of a styrenyl derivative. This would also require a suitable palladium catalyst and a base.

Buchwald-Hartwig amination offers another route to introduce nitrogen-based functional groups. This reaction would involve the palladium-catalyzed coupling of this compound with an amine. This method is often more versatile and occurs under milder conditions than traditional SNAr reactions for the formation of C-N bonds.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 3-(3-Chloro-5-phenylphenyl)-3-oxopropanenitrile |

| Heck Reaction | Styrene | 3-(3-Chloro-5-styrylphenyl)-3-oxopropanenitrile |

Note: The reactions in this table are illustrative of potential functionalizations and are based on known palladium-catalyzed cross-coupling methodologies. The feasibility and outcome would depend on specific catalytic systems and reaction conditions.

Electrophilic aromatic substitution on the 3,5-dichlorophenyl ring of this compound is expected to be extremely difficult. The cumulative deactivating effect of the two chlorine atoms and the strongly meta-directing 3-oxopropanenitrile group makes the aromatic ring highly electron-deficient and therefore very unreactive towards electrophiles. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would likely require harsh conditions and may not proceed at all. If a reaction were to occur, the electrophile would be directed to the positions ortho to both chlorine atoms (positions 2, 4, and 6), which are also ortho and para to the meta-directing group. However, the severe deactivation of the ring makes this a synthetic challenge.

Medicinal and Biological Chemistry Research Applications

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of 3-(3,5-dichlorophenyl)-3-oxopropanenitrile, these studies are crucial for optimizing their therapeutic potential.

Impact of Substituents on Biological Activity

The biological activity of molecules derived from the this compound core can be significantly altered by the introduction of different substituents. The nature, position, and electronic properties of these substituents can dictate the compound's potency, selectivity, and pharmacokinetic profile.

For instance, in the development of phosphodiesterase 4 (PDE4) inhibitors, the presence of the 3,5-dichloro-substituted phenyl ring is a key feature. nih.gov Modifications to other parts of the molecule, while keeping this core intact, have led to the identification of potent and selective inhibitors. For example, the transformation of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide into its metabolite, which is also a potent PDE4 inhibitor, highlights how subtle changes can maintain or even enhance biological activity. nih.gov

Similarly, in the context of PPARγ modulators, the dichlorinated benzene (B151609) ring (referred to as the A ring in some studies) plays a crucial role in binding to the receptor's hydrophobic pocket. nih.gov The presence of electron-withdrawing groups, such as chlorine, on this ring is associated with stronger activity. nih.gov Conversely, the introduction of electron-donating groups like methyl groups can lead to diminished activity. nih.gov

The following table summarizes the impact of different substituents on the biological activity of compounds with a dichlorophenyl moiety.

Table 1: Impact of Substituents on Biological Activity

| Base Compound/Target | Substituent Modification | Effect on Biological Activity |

|---|---|---|

| N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (PDE4 Inhibitor) | N-oxide reduction (in vivo metabolite) | Maintained high potency as a PDE4 inhibitor. nih.gov |

| 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (PPARγ Modulator) | Substitution of A ring with electron-donating methyl groups | Diminished activity compared to analogs with electron-withdrawing groups. nih.gov |

Rational Design of Derivatives for Enhanced Potency and Selectivity

Rational drug design leverages the understanding of a biological target's structure to create compounds with improved therapeutic properties. The this compound scaffold is amenable to such design strategies, allowing for the development of derivatives with enhanced potency and selectivity.

In the design of selective serotonin (B10506) reuptake inhibitors (SSRIs), analogues of citalopram, which contains a dichlorophenyl group, were synthesized to probe the serotonin transporter (SERT) binding sites. nih.gov By making structural modifications at various positions, researchers developed SERT-selective analogues and even dimeric ligands, demonstrating that the S1 binding site can tolerate steric bulk. nih.gov

For PPARγ modulators, the co-crystal structure of a ligand containing the dichlorophenyl group bound to the receptor has provided a roadmap for rational design. nih.gov This structural information reveals that the dichlorophenyl "A ring" is situated in a hydrophobic pocket, making crucial π–π stacking interactions with a phenylalanine residue. nih.gov This understanding allows for the design of new analogs with modifications aimed at optimizing these interactions for better binding and activity. The tetrahedral geometry of a sulfonamide linker, for example, is critical for positioning the A ring ideally for these interactions. nih.gov

Role as Intermediates in Drug Synthesis

Drug intermediates are the chemical building blocks used in the synthesis of active pharmaceutical ingredients (APIs). medchemexpress.com this compound and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals. medchemexpress.com

Development of Antiparasitic Drugs (e.g., Leishmaniasis)

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.govcdc.gov The development of new and effective treatments is a significant area of research. While direct synthesis of antileishmanial drugs from this compound is not explicitly detailed in the provided context, the dichlorophenyl moiety is a common feature in various antiparasitic and insecticidal compounds. For instance, insecticides like deltamethrin (B41696) and alpha-cypermethrin, used for vector control in leishmaniasis, demonstrate the utility of halogenated phenyl groups in targeting disease vectors. plos.org The synthesis of novel compounds for treating leishmaniasis often involves the use of versatile chemical intermediates that can be modified to interact with parasitic targets.

Inhibitors of Biological Targets (e.g., Enzymes, Receptors)

The 3,5-dichlorophenyl group is a key pharmacophore in many inhibitors of enzymes and receptors.

Enzyme Inhibitors: As previously mentioned, derivatives containing the 3,5-dichlorophenyl group are potent inhibitors of PDE4, an enzyme involved in inflammatory pathways. nih.gov The high potency and selectivity of these compounds make them promising candidates for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.gov

Receptor Antagonists and Partial Agonists: In the realm of neuroscience, compounds featuring a dichlorophenyl group have been developed as ligands for dopamine (B1211576) receptors. For example, CJB090, a partial agonist, and PG01037, a full antagonist, both containing a dichlorophenylpiperazine moiety, have been studied for their effects on the dopamine D3 receptor, a target for treating psychostimulant abuse. nih.gov Similarly, the serotonin transporter (SERT) is a primary target for antidepressant drugs, and analogues of citalopram, which has a dichlorophenyl group, are synthesized to explore its binding sites. nih.gov

The following table provides examples of biologically active molecules that incorporate a dichlorophenyl moiety and are synthesized using intermediates that may be related to this compound.

Table 2: Examples of Dichlorophenyl-Containing Biologically Active Molecules

| Compound Name/Class | Biological Target | Therapeutic Area |

|---|---|---|

| SCH 351591 | Phosphodiesterase 4 (PDE4) | Anti-inflammatory (Asthma, COPD) nih.gov |

| CJB090 | Dopamine D3 Receptor (Partial Agonist) | Psychostimulant Abuse nih.gov |

| PG01037 | Dopamine D3 Receptor (Antagonist) | Psychostimulant Abuse nih.gov |

Potential for Anti-inflammatory and Antibacterial Agents

The versatility of the this compound structure also lends itself to the development of anti-inflammatory and antibacterial agents.

Anti-inflammatory Agents: The inhibition of pro-inflammatory mediators is a key strategy in treating inflammation. mdpi.com Compounds derived from various chemical classes have shown the ability to reduce paw edema in animal models and inhibit the production of inflammatory cytokines like TNF-α and interleukins. nih.govmdpi.comresearchgate.net The development of novel anti-inflammatory drugs often involves screening libraries of compounds, and the structural motifs present in this compound are relevant in this context.

Antibacterial Agents: The search for new antibacterial agents is critical in the face of rising antibiotic resistance. Research has shown that the introduction of halogen atoms, such as chlorine, into a benzene ring can have a positive effect on antibacterial activity. nih.gov For example, dichlorofluorophenyl-containing aminotriazolothiadiazines have demonstrated good antibacterial and antifungal activities. nih.gov This suggests that derivatives of this compound could be promising candidates for the development of new antimicrobial drugs.

Computational Chemistry in Medicinal Chemistry

Computational chemistry plays a crucial role in modern drug discovery and development by providing insights into the molecular interactions between a drug candidate and its biological target. For compounds like this compound and its derivatives, various computational techniques are employed to predict their efficacy and to guide the design of more potent and selective inhibitors.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. imrpress.com In the context of the this compound derivative III-13, molecular docking studies were used in its initial design to understand how introducing differently substituted phenyl hydrophobic groups could enhance its binding to CDK2. mdpi.com

Molecular dynamics (MD) simulations are then often employed to study the physical movements of atoms and molecules. nih.gov These simulations can provide a more detailed understanding of the stability of the predicted binding poses from docking and can reveal important conformational changes in both the ligand and the protein target upon binding. nih.govrsc.org For CDK2 inhibitors, MD simulations help in understanding the dynamic interactions within the active site that contribute to the inhibitor's potency and selectivity. nih.gov

Predicting the binding affinity between a ligand and its target is a key objective of computational chemistry in drug design. chemrxiv.org Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the free energy of binding from MD simulation trajectories. nih.gov A strong correlation between the calculated binding free energy and the experimentally determined biological activity can validate the computational model and provide confidence in its predictive power. nih.gov

For CDK2 inhibitors, computational analyses can identify key residues that are critical for binding. aip.orgresearchgate.net By decomposing the total binding energy into contributions from individual residues, researchers can pinpoint "hot spots" for interaction. aip.orgresearchgate.net This information is invaluable for understanding the mechanism of action and for designing new inhibitors with improved affinity and selectivity.

Quantum mechanical/molecular mechanical (QM/MM) calculations are a hybrid approach that combines the accuracy of quantum mechanics for a small, critical region of a system (like the ligand and the immediate active site residues) with the efficiency of molecular mechanics for the rest of the protein and solvent. rsc.org This method allows for a more accurate description of the electronic effects that are important in ligand binding, such as polarization and charge transfer.

In the study of CDK2 inhibitors, QM/MM methods have been successfully used to determine the protein-ligand interaction energies. aip.org These calculated energies have shown a strong correlation with the biological activity of the inhibitors, suggesting that QM/MM can be a reliable predictor of potency within a series of related compounds. aip.org

Free energy perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding of two different ligands to the same protein. chemrxiv.org FEP simulations involve gradually "morphing" one molecule into another over a series of steps, allowing for a precise calculation of the relative binding free energy.

While specific FEP studies on this compound or its derivative III-13 are not widely reported, this technique is a powerful tool for the lead optimization of CDK2 and MDM2 inhibitors. nih.gov By accurately predicting how small chemical modifications will affect binding affinity, FEP can guide synthetic efforts toward more potent drug candidates. chemrxiv.org

Advanced Research Directions and Future Perspectives

Development of Novel Catalytic Systems

The pursuit of more efficient, sustainable, and selective synthetic methods is a cornerstone of modern chemistry. For 3-(3,5-dichlorophenyl)-3-oxopropanenitrile, future research is poised to move beyond traditional synthesis and embrace cutting-edge catalytic technologies.

Organocatalysis and Biocatalysis for Sustainable Synthesis

The fields of organocatalysis and biocatalysis offer significant potential for the green and efficient synthesis of derivatives of this compound. Organocatalysis, which utilizes small organic molecules as catalysts, presents an alternative to metal-based catalysts, often reducing toxicity and environmental impact. Future research could focus on developing asymmetric organocatalytic reactions, such as Michael additions or aldol (B89426) reactions, using the active methylene (B1212753) group of the β-ketonitrile. This would allow for the creation of chiral molecules with high enantioselectivity, a critical aspect for the development of new pharmaceuticals.

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers unparalleled selectivity and operates under mild conditions. Enzymes like carbonyl reductases could be employed for the stereoselective reduction of the ketone group in this compound, yielding chiral β-hydroxy nitriles. These chiral building blocks are valuable intermediates in the synthesis of biologically active compounds. Furthermore, nitrilases could be explored for the selective hydrolysis of the nitrile group, providing another avenue for functionalization.

| Catalytic Approach | Potential Transformation | Key Advantages |

| Organocatalysis | Asymmetric Michael Addition | Metal-free, high enantioselectivity, milder conditions |

| Asymmetric Aldol Reaction | Creation of complex chiral structures | |

| Biocatalysis | Stereoselective Ketone Reduction | High stereoselectivity, green reaction conditions (aqueous media, ambient temp.) |

| Selective Nitrile Hydrolysis | High functional group tolerance |

Flow Chemistry Approaches for Efficient Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis and derivatization of this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.gov

The synthesis of the parent compound itself or its subsequent transformations could be adapted to flow processes. For instance, multi-step sequences, such as a condensation followed by a cyclization reaction to form a heterocycle, can be telescoped into a single continuous operation, eliminating the need for isolating intermediates. nih.gov This not only saves time and resources but also minimizes waste generation, aligning with the principles of green chemistry. The development of a robust flow synthesis would be a significant step towards the large-scale, cost-effective production of this important chemical intermediate. google.comtue.nl

Exploration of New Chemical Transformations

Beyond improving existing synthetic routes, a key area of future research lies in discovering and applying novel chemical reactions to this compound, thereby unlocking new molecular architectures.

Radical-Mediated Transformations

While ionic reactions of β-ketonitriles are well-established, radical-mediated transformations remain a less explored frontier. The unique electronic properties of this compound could be harnessed in novel radical reactions. For example, the generation of a radical at the α-carbon could initiate cyclization reactions or additions to unsaturated systems. Photoredox catalysis, which uses visible light to generate radical intermediates under mild conditions, is a particularly promising avenue. Such methods could enable the construction of complex molecular scaffolds that are difficult to access through traditional two-electron pathways. mdpi.com

Cascade, Domino, and Sequential Reactions

Cascade, domino, and sequential reactions are powerful tools in synthetic chemistry that allow for the formation of multiple chemical bonds in a single synthetic operation from a single starting material. baranlab.org These processes are highly atom-economical and can rapidly build molecular complexity. This compound is an ideal substrate for such reactions due to its multiple reactive sites.

For instance, a domino reaction could be initiated by a Michael addition of the α-carbon to an electrophile, followed by an intramolecular cyclization involving the ketone or nitrile group to form complex heterocyclic systems. rsc.org Researchers have successfully used similar β-ketonitriles in multicomponent reactions to assemble densely functionalized pyran, pyrazole (B372694), and pyridine (B92270) rings. rsc.orgnih.govmdpi.com Applying these strategies to the 3,5-dichlorophenyl analogue could generate novel libraries of compounds for biological screening.

Table of Potential Heterocyclic Scaffolds from Cascade Reactions:

| Reactant Partner(s) | Potential Heterocyclic Product | Reaction Type |

| Hydrazine (B178648)/Hydroxylamine (B1172632) | Pyrazole / Isoxazole | Condensation-Cyclization |

| Amidines/Guanidine | Pyrimidine (B1678525) | Condensation-Cyclization |

| α,β-Unsaturated Ketones | Pyridine | Michael Addition-Cyclization-Aromatization |

| 1,3-Dielectrophiles | Cyclohexenone derivatives | Double Michael Addition-Cyclization |

Expanding the Scope of Biological Applications

While this compound is primarily a synthetic intermediate, the derivatives synthesized from it hold significant potential for diverse biological applications. The 3,5-dichlorophenyl moiety is a common feature in many biologically active compounds, contributing to properties like metabolic stability and receptor binding affinity.

Future research will likely focus on synthesizing libraries of heterocyclic compounds derived from this building block and screening them for various biological activities. For example, pyrazole derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. Similarly, pyridine and pyrimidine cores are prevalent in a vast number of approved drugs. By using this compound as a scaffold, novel derivatives can be designed and synthesized to target specific enzymes or receptors implicated in diseases ranging from cancer and inflammation to infectious diseases and neurological disorders. mdpi.comresearchgate.net The systematic exploration of these derivatives could lead to the discovery of new lead compounds for drug development.

Identification of New Molecular Targets

A crucial aspect of future research will be the identification of novel molecular targets for this compound and its analogs. The presence of the dichlorophenyl moiety, a common feature in many biologically active compounds, suggests the potential for interaction with a wide range of protein targets. The nitrile group, known for its ability to act as a covalent warhead or participate in key hydrogen bonding interactions, further expands the possible target space. rsc.orgnih.gov

In silico target prediction methodologies can serve as a powerful initial step in this process. biorxiv.orgnih.govnih.gov By comparing the structural and electronic features of this compound with libraries of known ligands, computational models can generate a list of potential protein targets. These predictions can then be experimentally validated through a variety of biochemical and cellular assays.

One promising area of investigation is the exploration of its potential as an inhibitor of enzymes where the nitrile group can act as a "warhead" to form a reversible covalent bond with a catalytic cysteine residue. nih.govrsc.orgresearchgate.net This mechanism is relevant for a variety of enzyme families, including certain proteases and metabolic enzymes that are implicated in diseases such as viral infections and cancer.

Furthermore, given the prevalence of the dichlorophenyl motif in kinase inhibitors, exploring the kinome as a potential target landscape for this compound is a logical research direction. nih.govnih.gov High-throughput screening against a panel of kinases could reveal novel inhibitory activities and provide a starting point for the development of targeted cancer therapies.

The following table outlines potential classes of molecular targets for this compound based on its structural motifs and the known activities of related compounds.

| Potential Target Class | Rationale for Investigation | Potential Therapeutic Area |

| Cysteine Proteases | The nitrile group can act as a reversible covalent inhibitor. nih.govresearchgate.net | Virology, Oncology, Parasitic Diseases |

| Kinases | The dichlorophenyl moiety is a common feature in kinase inhibitors. nih.govnih.gov | Oncology, Inflammatory Diseases |

| Dehydrogenases/Reductases | The ketone functionality could interact with cofactor binding sites. | Metabolic Diseases, Oncology |

| Nuclear Receptors | The lipophilic aromatic structure may facilitate binding. | Endocrinology, Oncology |

Development of Multi-Target Directed Ligands

The multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of multi-target directed ligands (MTDLs). nih.govnih.gov These are single molecules designed to interact with multiple biological targets simultaneously, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance.